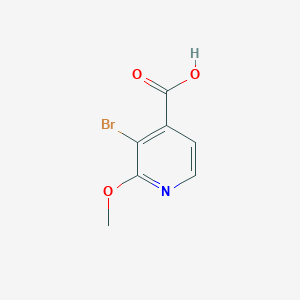

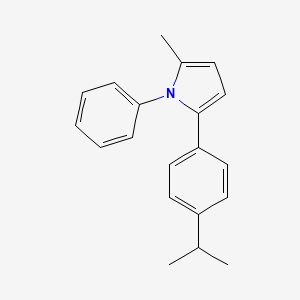

![molecular formula C14H24BrNO2Si B2769596 5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine CAS No. 552287-64-6](/img/structure/B2769596.png)

5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine

説明

5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine is a chemical compound with the CAS Number: 552287-64-6 . It has a molecular weight of 346.34 and its IUPAC name is 5-bromo-2-(2-((2-(trimethylsilyl)ethoxy)methoxy)propan-2-yl)pyridine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24BrNO2Si/c1-14(2,13-7-6-12(15)10-16-13)18-11-17-8-9-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用

Synthesis of Trimethylsilyl-Substituted Pyridines

5-Methyl-2-trimethylsilyl-pyridine and its derivatives are synthesized via Grignard reaction, highlighting the compound's role in the creation of structurally characterized pyridines. This research underscores the importance of such compounds in the synthesis and molecular characterization of heterocyclic compounds, demonstrating significant bending towards nitrogen heteroatoms, indicative of intrinsic properties of the heteroarene skeleton rather than peripheral coordination (Riedmiller et al., 1999).

Antiviral Activity of Pyrimidine Derivatives

Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals the synthesis and evaluation of these compounds for antiviral activity. These studies contribute to understanding the structure-activity relationships in medicinal chemistry, particularly in the development of antiretroviral agents. The findings highlight the specific inhibitory activity against retroviruses, providing insights into the potential therapeutic applications of pyrimidine derivatives (Hocková et al., 2003).

Palladium Complexes as Catalysts

Studies on (imino)pyridine palladium(II) complexes, including those derived from pyridine ligands bearing bromo substituents, explore their application as selective catalysts in ethylene dimerization. This research illustrates the compound's role in catalysis, specifically in the development of efficient and selective catalyst systems for industrial chemical processes (Nyamato et al., 2015).

Novel Silyl Heterocycles Synthesis

The creation of 2-trimethylsilyl-substituted five-membered heterocycles through reactions involving bromo(methoxy)methyltrimethylsilane is another area of application. This research outlines methodologies for accessing a novel class of silyl heterocycles, expanding the toolkit for synthetic organic chemists in the design and synthesis of novel materials and molecules (Degl'innocenti et al., 2006).

Safety and Hazards

特性

IUPAC Name |

2-[2-(5-bromopyridin-2-yl)propan-2-yloxymethoxy]ethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BrNO2Si/c1-14(2,13-7-6-12(15)10-16-13)18-11-17-8-9-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRORWWGRTFDWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)OCOCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2769525.png)

![4-Fluoro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2769527.png)

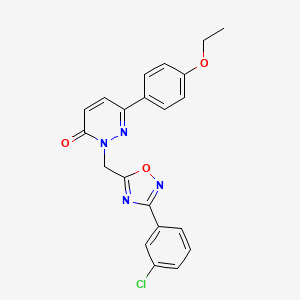

![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769528.png)

![1-Pyridin-2-yl-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2769530.png)

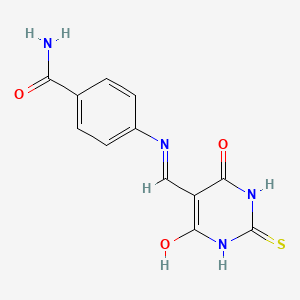

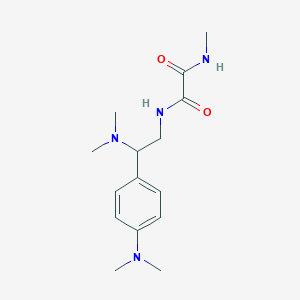

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769532.png)

![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2769534.png)